Marrubiin

Description

This compound has been reported in Marrubium globosum, Marrubium trachyticum, and other organisms with data available.

RN given for (2aS-(2aalpha,5abeta,6alpha,7alpha,8aalpha,8balpha))-isomer; often isolated from MARRUBIUM.

Structure

3D Structure

Properties

IUPAC Name |

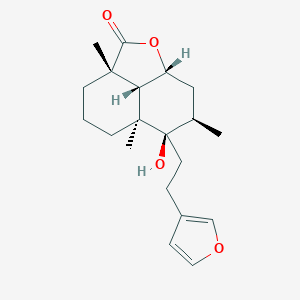

(1R,4S,8S,9R,10R,12R)-9-[2-(furan-3-yl)ethyl]-9-hydroxy-4,8,10-trimethyl-2-oxatricyclo[6.3.1.04,12]dodecan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-13-11-15-16-18(2,17(21)24-15)7-4-8-19(16,3)20(13,22)9-5-14-6-10-23-12-14/h6,10,12-13,15-16,22H,4-5,7-9,11H2,1-3H3/t13-,15-,16+,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLLRHCTVDVUJB-OBHOOXMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3C(CCCC3(C1(CCC4=COC=C4)O)C)(C(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H]3[C@](CCC[C@@]3([C@]1(CCC4=COC=C4)O)C)(C(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963595 | |

| Record name | Marrubiin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465-92-9 | |

| Record name | Marrubiin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Marrubiin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Marrubiin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Marrubiin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 465-92-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MARRUBIIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP086P88M4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Marrubiin Biosynthesis Pathway in Marrubium vulgare: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the marrubiin biosynthesis pathway in Marrubium vulgare (white horehound). This compound, a furanic labdane (B1241275) diterpenoid, is the principal bioactive compound in this medicinal plant, with a range of documented pharmacological activities. This document details the enzymatic steps from the primary precursor, geranylgeranyl diphosphate (B83284) (GGPP), to the final product, this compound. It includes information on the key enzymes identified to date, namely two diterpene synthases (MvCPS1 and MvELS) and a cytochrome P450 monooxygenase (CYP71AU87). Furthermore, this guide presents available quantitative data on metabolite accumulation, detailed experimental protocols for the characterization of the biosynthetic enzymes, and visual representations of the pathway and experimental workflows to facilitate a deeper understanding and further research in this field.

Introduction

Marrubium vulgare L. is a perennial herb of the Lamiaceae family that has been used for centuries in traditional medicine. Its therapeutic properties are largely attributed to the presence of this compound, a bitter furanic labdane diterpene.[1] The biosynthesis of this compound is a specialized metabolic pathway that originates from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). This guide elucidates the known steps of this pathway, providing a technical resource for researchers interested in its study and potential biotechnological applications.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in Marrubium vulgare proceeds via the non-mevalonate (MEP/DOXP) pathway for the formation of its isoprene (B109036) precursors.[1][2] The committed steps in the formation of the characteristic labdane skeleton and subsequent modifications are catalyzed by a series of specialized enzymes.

The pathway can be broadly divided into the following stages:

-

Formation of the Diterpene Scaffold: This stage is catalyzed by two distinct diterpene synthases (diTPS), MvCPS1 and MvELS.

-

Functionalization of the Scaffold: This involves a series of oxidative modifications, with the initial hydroxylation catalyzed by a cytochrome P450 monooxygenase, CYP71AU87.

-

Formation of the Final Product: The final steps are thought to involve further oxidations and lactonization to form prethis compound, which is then converted to this compound.

A diagram of the proposed biosynthetic pathway is presented below.

References

An In-depth Technical Guide on the Natural Sources and Distribution of Marrubiin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, distribution, and biosynthesis of marrubiin, a bioactive labdane (B1241275) diterpene. The information is curated for professionals in research, science, and drug development, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Natural Sources and Distribution of this compound

This compound is predominantly found in plants belonging to the Lamiaceae (mint) family, with the genus Marrubium being the most significant source. It was first isolated in 1842 from Marrubium vulgare (white horehound), which remains the primary plant for its extraction.[1][2][3] this compound is considered a chemotaxonomic marker for the Marrubium genus.[4][5][6]

The compound has also been identified in other genera within the Lamiaceae family, including Leonotis and Phlomis.[1][3] A single report has also mentioned its isolation from Spiraea brahuica of the Rosaceae family.[1]

Distribution within the Plant:

This compound is primarily biosynthesized and accumulated in the aerial parts of the plants, particularly in the leaves and glandular trichomes.[7][8] The concentration of this compound can vary significantly depending on factors such as the plant's geographical origin, harvesting season, developmental stage, and post-harvest processing, including drying and storage methods.[5]

Quantitative Analysis of this compound Content

The concentration of this compound varies across different species and even within the same species depending on the extraction method and the part of the plant analyzed. The following table summarizes the quantitative data on this compound content from various studies.

| Plant Species | Plant Part | Extraction Method | This compound Content | Reference |

| Marrubium vulgare | Aerial Parts | Methanol Extraction | 156 mg/g of extract | [7][8][9] |

| Marrubium vulgare | Whole Plant | Soxhlet (Ethanol:Water 1:1) | 0.69 ± 0.08% in extract | [4] |

| Marrubium vulgare | Whole Plant | Microwave-Assisted (Ethanol:Water 1:1) | 1.35 ± 0.04% in extract | [4] |

| Marrubium vulgare | Leaves | Supercritical CO2 Extraction (200 bar, 60 °C) | 71.96% in extract | [5] |

| Marrubium vulgare | Leaves | Supercritical CO2 Extraction (300 bar, 60 °C, 1h) | 75.14% in extract | [5] |

| Marrubium alysson | - | Dry Extract | 14.09 mg/g of dry extract | [10] |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of this compound as cited in the literature.

3.1. Extraction of this compound

-

Conventional Solvent Extraction:

-

Protocol: Dried and powdered aerial parts of Marrubium vulgare are subjected to percolation with acetone (B3395972).[5][11] The resulting extract is then typically evaporated to dryness. For purification, the residue can be further extracted with a non-polar solvent like petroleum ether to remove lipophilic compounds.[11]

-

Yield: Conventional extraction with acetone can yield up to 1% this compound from the plant material.[5]

-

-

Microwave-Assisted Extraction (MAE):

-

Protocol: The whole plant of M. vulgare is extracted with a mixture of ethanol (B145695) and water (1:1) using MAE. Optimized conditions were found to be a microwave power of 539 W, an irradiation time of 373 seconds, and a solvent-to-drug ratio of 32 mL per gram.[4]

-

Advantage: MAE can significantly increase the yield of this compound compared to conventional methods.[4]

-

-

Supercritical CO2 Extraction:

-

Protocol: Supercritical fluid extraction using carbon dioxide is an effective method for obtaining a high concentration of this compound. The extraction yield and this compound content are influenced by pressure and temperature. Optimal conditions for maximizing this compound content were found to be 200 bar and 60 °C, and for maximizing extraction yield were 300 bar and 60 °C.[5]

-

Advantage: This method allows for the selective extraction of lipophilic compounds, including this compound, and avoids the use of organic solvents.[5]

-

3.2. Isolation of this compound

-

Chromatographic Separation:

-

Protocol: this compound can be successfully separated from complex plant extracts using column chromatography with chitin (B13524) as the stationary phase.[12] This method has been reported as an efficient and rapid way to obtain pure this compound.

-

3.3. Quantification of this compound

-

High-Performance Thin-Layer Chromatography (HPTLC):

-

Protocol: A HPTLC-densitometry method has been developed for the quantification of this compound in M. vulgare extracts. The analysis is performed on HPTLC plates (silica gel 60 F254) with a suitable mobile phase. Quantification is achieved by densitometric analysis of the chromatograms and comparison with a standard curve of pure this compound.[4][8] The reported Rf value for this compound is 0.82.[8] For visualization and quantification in M. alysson, derivatization with anisaldehyde/conc. sulfuric acid followed by heating has been used.[10]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: Quantitative NMR (qNMR) can be used to determine the amount of this compound in a plant extract.[6] The intensity of specific proton signals of this compound (e.g., H-14 at 7.25 ppm, H-15 at 6.29 ppm, and H-16 at 7.38 ppm in the 1H NMR spectrum) is used to quantify its concentration in acetone extracts.[11]

-

Biosynthesis of this compound

The biosynthesis of this compound, a labdane diterpene, follows the non-mevalonate pathway, also known as the 1-deoxy-D-xylulose-5-phosphate/2-methyl-D-erythritol-4-phosphate (DOXP/MEP) pathway.[1][2][13][14] This pathway is responsible for the formation of the isoprene (B109036) precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), in the plastids of plant cells.

Studies using 13C-labelled glucose have confirmed that the biosynthesis of this compound in Marrubium vulgare does not proceed via the acetate-mevalonate pathway, which is responsible for the synthesis of sterols.[13][14]

Caption: Non-mevalonate pathway for this compound biosynthesis.

The labdane skeleton, a precursor for this compound and many other diterpenes, is formed from geranylgeranyl pyrophosphate (GGPP).[13][14] The formation of some isoprenoids in plants via a non-mevalonate pathway is now considered to be quite common.[13] It is important to note that this compound can also be generated as an artifact from its precursor, prethis compound, during extraction procedures that involve heat.[8] However, the detection of this compound in fresh plant material suggests it is also a natural end product of a biosynthetic pathway.[2]

References

- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Intensification of this compound concentration by optimization of microwave-assisted (low CO2 yielding) extraction process for Marrubium vulgare using central composite design and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Supercritical CO 2 extraction of Marrubium vulgare : intensification of this compound - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10253A [pubs.rsc.org]

- 6. Marrubium vulgare L. Leave Extract: Phytochemical Composition, Antioxidant and Wound Healing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Marrubium vulgare L.: A Phytochemical and Pharmacological Overview [mdpi.com]

- 8. Chromatographic Fingerprint Analysis of this compound in Marrubium vulgare L. via HPTLC Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijbpsa.com [ijbpsa.com]

- 10. mdpi.com [mdpi.com]

- 11. pjoes.com [pjoes.com]

- 12. researchgate.net [researchgate.net]

- 13. Biosynthesis of the labdane diterpene this compound in Marrubium vulgare via a non-mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biosynthesis of the labdane diterpene this compound in Marrubium vulgare via a non-mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Pharmacological Properties of Marrubiin

Introduction

This compound is a bioactive furanic labdane (B1241275) diterpenoid that serves as the primary bitter principle in various plants of the Lamiaceae family, notably Marrubium vulgare (white horehound).[1][2] First isolated in 1842, this compound has garnered significant scientific interest due to its extensive pharmacological profile and favorable characteristics for therapeutic development, such as high stability, low turnover, and minimal catabolism.[1] This compound is a key constituent in many traditional medicinal plants and is considered a valuable precursor for other potent derivatives like marrubiinic acid and marrubenol (B1251324).[1][3]

Extensive research has demonstrated that this compound possesses a wide array of pharmacological activities, including anti-inflammatory, analgesic, antidiabetic, vasorelaxant, antioxidant, cardioprotective, and gastroprotective properties.[1][3][4] This technical guide provides a comprehensive review of the pharmacological properties of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of its mechanisms of action to support further research and drug development efforts.

Core Pharmacological Activities

Anti-inflammatory and Antioedematogenic Activity

This compound exhibits significant anti-inflammatory and antiedematogenic (anti-swelling) effects across various experimental models.[3] It has been shown to inhibit inflammation induced by agents like carrageenan and prostaglandin (B15479496) E2.[3][5] In a mouse model of peritoneal inflammation, this compound prevented the infiltration of inflammatory cells and the degranulation of mast cells.[6] This activity is further supported by the observed reduction in myeloperoxidase (MPO) activity, an enzyme released by inflammatory cells, in the peritoneal fluid of this compound-treated animals.[6]

Its antiedematogenic effects are dose-dependent and have been demonstrated against swelling induced by multiple phlogistic agents, including histamine, bradykinin, and carrageenan.[5][7][8] this compound also significantly inhibits allergic edema, indicating a broad inhibitory effect on microvascular leakage associated with the inflammatory process.[2][8][9]

Antinociceptive and Analgesic Activity

This compound displays potent, dose-related antinociceptive (pain-blocking) and analgesic (pain-relieving) properties.[7][10] Its efficacy has been confirmed in various chemically-induced pain models, such as the writhing test (acetic acid-induced), the formalin test, and the capsaicin (B1668287) test.[7][10] The high potency observed in these models suggests that this compound acts via a peripheral mechanism.[1][11] Notably, its analgesic effect is not reversed by naloxone, indicating that its mechanism of action does not involve the opioid system.[10] Structural modifications of this compound have led to derivatives, such as marrubiinic acid, which show even greater analgesic activity.[12][13]

Vasorelaxant and Cardioprotective Activity

The cardioprotective role of this compound is linked to its anti-inflammatory and antioxidant properties.[18] It has been found to dampen the hypercoagulable and inflammatory states associated with obesity.[1] Specifically, this compound can inhibit the secretion of RANTES (CCL5), a chemokine that recruits leukocytes to inflammatory sites, thereby providing cardioprotection during myocardial reperfusion.[1][2] Furthermore, it protects against apoptosis and oxidative stress in vascular endothelial cells, which is crucial for preventing atherosclerosis.[18]

Antidiabetic Activity

This compound has demonstrated significant potential in the management of diabetes. It acts as a potent inhibitor of α-glucosidase, a key enzyme in carbohydrate digestion, with an IC50 value of 16.62 µM.[19][20] By inhibiting this enzyme, this compound can delay glucose absorption and manage postprandial hyperglycemia. In vivo studies using an obese rat model showed that this compound increased insulin (B600854) secretion and the gene expression of insulin and glucose transporter-2 (GLUT2).[1][19] These findings suggest that this compound's antidiabetic effects may be mediated through both the inhibition of glucose absorption and the enhancement of insulin secretion and glucose uptake.[1][21]

Antioxidant Activity

This compound is a potent antioxidant that protects against oxidative damage by scavenging free radicals.[18][22] Its antioxidant capacity has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where it demonstrated an EC50 value of 16.7 µM for free radical scavenging activity.[18] This property is fundamental to many of its other pharmacological effects, including its cardioprotective and anti-inflammatory actions.[18] In human umbilical vein endothelial cells (HUVECs), this compound was shown to counteract the depletion of glutathione (B108866) (GSH), a key intracellular antioxidant, induced by the pro-inflammatory cytokine TNF-α.[18]

Gastroprotective Activity

The gastroprotective activity of this compound has been established in vivo. In mouse models of gastric ulcers induced by ethanol/HCl and indomethacin/bethanecol, a 25 mg/kg dose of this compound produced a significant reduction in ulcer formation.[1][11] The mechanism is believed to involve an increase in the defensive mechanisms of the stomach, partly through the synthesis of prostaglandins.[1]

Mechanisms of Action

This compound exerts its diverse pharmacological effects by modulating key cellular signaling pathways.

One of the primary mechanisms for its anti-inflammatory action is the suppression of the NF-κB (nuclear factor kappa B) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines like RANTES (CCL5), and enzymes like COX-2. By inhibiting this pathway, this compound effectively reduces the production of these inflammatory mediators.

In the context of atherosclerosis, this compound demonstrates protective effects by modulating apoptosis in vascular endothelial cells. Treatment with TNF-α induces oxidative stress and apoptosis. This compound counteracts this by downregulating the expression of pro-apoptotic Caspase-3 and the ROS-producing enzyme Nox4, while upregulating the anti-apoptotic protein Bcl-xl.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound across different pharmacological assays.

Table 1: Anti-inflammatory and Antinociceptive Activity

| Activity | Assay | Model | Route | Value | Reference |

|---|---|---|---|---|---|

| Antinociceptive | Writhing Test | Mice | i.p. | ID50: 2.2 µmol/kg | [7],[10] |

| Formalin Test (Phase 1) | Mice | i.p. | ID50: 6.6 µmol/kg | [7],[10] | |

| Formalin Test (Phase 2) | Mice | i.p. | ID50: 6.3 µmol/kg | [7],[10] | |

| Capsaicin Test | Mice | i.p. | ID50: 28.8 µmol/kg | [7],[10] | |

| Antioedematogenic | Histamine-induced edema | Mice | i.p. | ID50: 13.84 mg/kg (73.7% inhib.) | [7],[8] |

| Bradykinin-induced edema | Mice | i.p. | ID50: 18.82 mg/kg (70.0% inhib.) | [7],[8] | |

| Carrageenan-induced edema | Mice | i.p. | ID50: 13.61 mg/kg (63.0% inhib.) | [7],[8] | |

| OVO-induced allergic edema | Mice | i.p. | 67.6% inhibition at 100 mg/kg | [2] |

| Anti-inflammatory | Carrageenan-induced peritonitis | Mice | i.p. | Most pronounced effect at 40 mg/kg |[6] |

Table 2: Vasorelaxant, Antidiabetic, and Other Activities

| Activity | Assay | Model | Value | Reference |

|---|---|---|---|---|

| Vasorelaxant | KCl-induced contraction | Rat Aorta | IC50: 24 ± 2.3 µM | [14] |

| Antidiabetic | α-Glucosidase Inhibition | In vitro | IC50: 16.62 µM | [19],[20] |

| Antioxidant | DPPH Radical Scavenging | In vitro | EC50: 16.7 µM | [18] |

| Gastroprotective | Ethanol/HCl induced ulcer | Mice | Significant reduction at 25 mg/kg | [1] |

| Neuroprotective | Acetylcholinesterase Inhibition | In vitro | IC50: 52.66 µM |[23],[24] |

Table 3: Toxicity Data

| Parameter | Model | Route | Value | Reference |

|---|---|---|---|---|

| Acute Toxicity | In vivo | - | LD50: 370 mg/kg | [1] |

| Safety Limit | Mice | Injection | Up to 100 mg/kg |[1],[23] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate this compound's properties.

Workflow for Bio-Guided Fractionation

The isolation of this compound and other active compounds often follows a bio-guided fractionation protocol, which systematically separates and tests crude extracts to identify the specific molecules responsible for a pharmacological effect.

In Vivo Anti-inflammatory and Analgesic Assays

-

Carrageenan-Induced Peritoneal Inflammation : Mice are treated with this compound (e.g., 1, 10, 20, 40 mg/kg, i.p.) or a control vehicle/drug (Indomethacin, Diclofenac).[6] One hour later, inflammation is induced by intraperitoneal injection of carrageenan. After a set period (e.g., 4 hours), animals are euthanized, and the peritoneal cavity is washed. The collected fluid (exudate) is analyzed for total and differential inflammatory cell counts, protein levels, and myeloperoxidase (MPO) activity.[6]

-

Writhing Test : This model assesses peripheral analgesic activity. Mice are pre-treated with this compound. After a short period, an intraperitoneal injection of an irritant like acetic acid is administered to induce abdominal constrictions (writhes). The number of writhes is counted for a specified duration, and a reduction in the number compared to the control group indicates an antinociceptive effect.[10]

-

Formalin Test : This test distinguishes between neurogenic (first phase) and inflammatory (second phase) pain. A dilute formalin solution is injected into the mouse's hind paw. The time the animal spends licking or biting the injected paw is recorded in two phases (e.g., 0-5 min and 15-30 min post-injection). This compound's effect on both phases provides insight into its mechanism of action.[10]

In Vitro Vasorelaxant Activity Assay

In Vitro α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which breaks down complex carbohydrates into glucose. The enzyme is incubated with a substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) that produces a colored product (p-nitrophenol) upon cleavage. The reaction is performed in the presence and absence of this compound. The inhibitory activity is determined by measuring the decrease in the formation of the colored product spectrophotometrically. The IC50 value represents the concentration of this compound required to inhibit 50% of the enzyme's activity.[19]

Conclusion and Future Directions

This compound is a pharmacologically versatile diterpenoid with well-documented anti-inflammatory, analgesic, vasorelaxant, antidiabetic, and antioxidant properties.[1] Its mechanisms of action involve the modulation of fundamental cellular pathways such as NF-κB signaling and apoptosis. The comprehensive quantitative data and established experimental protocols provide a solid foundation for its continued investigation.

With its high safety margin and multifaceted activities, this compound stands out as a promising lead compound for the development of new therapeutics for a range of conditions, including inflammatory disorders, chronic pain, cardiovascular diseases, and type 2 diabetes. Future research should focus on clinical trials to validate these preclinical findings, further elucidate its molecular targets, and optimize its structure to enhance potency and specificity for drug development.

References

- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. botanyjournals.com [botanyjournals.com]

- 6. This compound Inhibits Peritoneal Inflammatory Response Induced by Carrageenan Application in C57 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijbpsa.com [ijbpsa.com]

- 8. researchgate.net [researchgate.net]

- 9. In vivo Anti-inflammatory Activities of Marrubium vulgare L. and Marrubium deserti de Noé Species Growing in Algeria | Cairn.info [stm.cairn.info]

- 10. Analysis of the antinociceptive properties of this compound isolated from Marrubium vulgare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Analgesic potential of this compound derivatives, a bioactive diterpene present in Marrubium vulgare (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. farm.ucl.ac.be [farm.ucl.ac.be]

- 15. The vasorelaxant activity of marrubenol and this compound from Marrubium vulgare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Neurobehavioral and Biochemical Evidences in Support of Protective Effect of this compound (Furan Labdane Diterpene) from Marrubium vulgare Linn. and Its Extracts after Traumatic Brain Injury in Experimental Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Atherosclerosis preventive effects of this compound against (TNF-α)-induced oxidative stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Anti-diabetic and anti-inflammatory activities of this compound isolated from Marrubium vulgare: Indications of its interaction with PPAR γ | CoLab [colab.ws]

- 22. sfera.unife.it [sfera.unife.it]

- 23. Analysis of this compound in Marrubium alysson L. Extract Using Advanced HPTLC: Chemical Profiling, Acetylcholinesterase Inhibitory Activity, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Marrubiin's Mechanism of Action in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marrubiin, a furanic labdane (B1241275) diterpenoid isolated from Marrubium vulgare (white horehound), has a long history in traditional medicine for treating various ailments. Modern pharmacological studies have begun to elucidate the scientific basis for its therapeutic effects, particularly its potent anti-inflammatory properties. This document provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory action. It details the key signaling pathways modulated by this compound, presents quantitative data from various experimental models, outlines detailed experimental protocols, and provides visual representations of the core mechanisms. The evidence presented herein highlights this compound as a promising natural compound for the development of novel anti-inflammatory therapeutics.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, influencing key signaling pathways and mediators involved in the inflammatory cascade. The primary mechanisms identified include the inhibition of the NF-κB signaling pathway, suppression of pro-inflammatory cytokine and chemokine production, reduction of inflammatory mediators, modulation of oxidative stress, and a novel inhibitory action on Cathepsin C.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes.[1][2] this compound has been shown to suppress the NF-κB signaling pathway, which is a cornerstone of its anti-inflammatory activity.[3][4] By inhibiting this pathway, this compound effectively downregulates the expression of a wide array of inflammatory molecules, including cytokines, chemokines, and adhesion molecules that are crucial for orchestrating the inflammatory response.

Modulation of Pro-inflammatory Cytokines and Chemokines

A direct consequence of NF-κB inhibition is the reduced production of pro-inflammatory cytokines and chemokines. In in vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound dose-dependently inhibited the release of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[5] It also reduced the levels of chemokines like Monocyte Chemoattractant Protein-1 (MCP-1) and Chemokine (C-X-C motif) ligand 2 (CXCL2), which are responsible for recruiting immune cells to the site of inflammation.[5]

Inhibition of Inflammatory Mediators

This compound effectively suppresses the production of key inflammatory mediators:

-

Nitric Oxide (NO): In LPS-stimulated macrophages, this compound is a potent inhibitor of NO release, with a reported IC50 of 0.83 μM.[5] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions.

-

Cyclooxygenase-2 (COX-2): Extracts of Marrubium vulgare containing this compound have shown inhibitory activity toward the COX-2 enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins.[6][7]

-

Lipoxygenase (LOX): this compound has been observed to exhibit moderate inhibitory activity against lipoxygenase, an enzyme involved in the synthesis of leukotrienes, another class of inflammatory mediators.[8][9]

Attenuation of Oxidative Stress

Inflammation and oxidative stress are intricately linked. This compound demonstrates significant antioxidant properties that contribute to its anti-inflammatory profile.

-

It reduces the activity of Myeloperoxidase (MPO), an enzyme released by neutrophils that generates reactive oxygen species (ROS).[8][9]

-

In TNF-α-stimulated Human Umbilical Vein Endothelial Cells (HUVECs), this compound counteracts oxidative stress by increasing intracellular levels of the antioxidant glutathione (B108866) (GSH) and downregulating the ROS-producing enzyme NADPH oxidase 4 (Nox4).[10][11]

-

It exhibits free radical scavenging activity, with a reported EC50 value of 16.7 µM in a DPPH assay.[10]

Inhibition of Cathepsin C (CTSC)

A novel mechanism for this compound's action is its potent and selective inhibition of Cathepsin C (CTSC), a lysosomal cysteine protease.[5] CTSC is crucial for the maturation and activation of several neutrophil serine proteases (NSPs), such as neutrophil elastase, cathepsin G, and proteinase 3, which are key drivers of tissue damage in chronic inflammatory diseases. This compound inhibits both recombinant human CTSC (IC50 = 57.5 nM) and intracellular CTSC (IC50 = 51.6 nM).[5] This inhibition prevents the activation of downstream NSPs, thereby reducing neutrophil-mediated inflammation.[5]

Modulation of Apoptosis

In the context of TNF-α-induced endothelial dysfunction, which is relevant to chronic inflammatory diseases like atherosclerosis, this compound has been shown to protect against apoptosis. It achieves this by upregulating the anti-apoptotic gene Bcl-xl and downregulating the pro-apoptotic gene caspase-3.[10][11]

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's bioactivity from various in vitro and in vivo studies.

Table 1: In Vitro Anti-inflammatory and Antioxidant Activity of this compound

| Target / Assay | Cell Line / System | IC50 / EC50 | Concentration / Dose | Result / % Inhibition | Reference(s) |

| Nitric Oxide (NO) Release | LPS-stimulated RAW264.7 | 0.83 µM | - | 50% inhibition | [5] |

| Nitric Oxide (NO) Production | LPS-stimulated macrophages | 35 µg/ml | 25 µg/ml | 40.7% inhibition | [12] |

| Cathepsin C (human recombinant) | Enzyme Assay | 57.5 nM | - | 50% inhibition | [5] |

| Cathepsin C (intracellular) | U937 cells | 51.6 nM | - | 50% inhibition | [5] |

| Free Radical Scavenging | DPPH Assay | 16.7 µM | - | 50% scavenging | [10] |

| Superoxide Anion Production | - | >100 µg/ml | 25 µg/ml | 22.85% suppression | [12] |

Table 2: In Vivo Anti-inflammatory and Antinociceptive Activity of this compound

| Experimental Model | Species | This compound Dose | Parameter Measured | Result / % Inhibition | Reference(s) |

| Adjuvant-Induced Arthritis | - | 60 mg/kg | Disease symptoms, CTSC/NSP activity | Therapeutic effect observed | [5] |

| Carrageenan-Induced Peritonitis | Mice | 40 mg/kg | Peritoneal inflammatory cells | Significant decrease | [8] |

| Carrageenan-Induced Ear Edema | Mice | 13.61 mg/kg (ID50) | Microvascular leakage | 63.0% (maximal inhibition) | [6][13] |

| Histamine-Induced Ear Edema | Mice | 13.84 mg/kg (ID50) | Microvascular leakage | 73.7% (maximal inhibition) | [6][13] |

| Bradykinin-Induced Ear Edema | Mice | 18.82 mg/kg (ID50) | Microvascular leakage | 70.0% (maximal inhibition) | [6][13] |

| Ovalbumin-Induced Allergic Edema | Mice | 100 mg/kg | Allergic edema | 67.6% inhibition | [4][14] |

| Acetic Acid-Induced Writhing | Mice | 2.2 µmol/kg (ID50) | Nociception | Potent antinociceptive effect | [14][15] |

| Formalin Test (Phase 1) | Mice | 6.6 µmol/kg (ID50) | Nociception | Potent antinociceptive effect | [14][15] |

| Formalin Test (Phase 2) | Mice | 6.3 µmol/kg (ID50) | Nociception | Potent antinociceptive effect | [14][15] |

| Capsaicin Test | Mice | 28.8 µmol/kg (ID50) | Nociception | Potent antinociceptive effect | [14][15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize this compound's anti-inflammatory properties.

In Vitro Nitric Oxide (NO) Inhibition Assay in RAW264.7 Cells

This assay quantifies the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent.

-

Cell Culture: Murine macrophage cell line RAW264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.

-

Assay Procedure:

-

Seed RAW264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is run in parallel.

-

Incubate the cells for 1 hour.

-

Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubate the plate for 24 hours.

-

After incubation, collect 100 µL of the supernatant from each well.

-

Quantify the nitrite (B80452) concentration in the supernatant, which is a stable product of NO, using the Griess Reagent System. This involves adding 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition relative to the LPS-stimulated control. A standard curve using sodium nitrite is used for quantification.

-

-

Cell Viability: A parallel assay (e.g., MTT or CCK-8) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.

In Vivo Carrageenan-Induced Peritonitis Model

This model is used to assess the effect of a compound on acute inflammation, particularly on inflammatory cell infiltration into the peritoneal cavity.[8][9]

-

Animals: C57BL/6 or Swiss albino mice are used. Animals are acclimatized for at least one week before the experiment with free access to food and water.

-

Experimental Groups:

-

Control Group: Receives vehicle only.

-

Carrageenan Group: Receives vehicle followed by carrageenan injection.

-

This compound Treatment Groups: Receive different doses of this compound (e.g., 1, 10, 20, 40 mg/kg, administered intraperitoneally or orally) prior to carrageenan injection.

-

Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).

-

-

Procedure:

-

Administer this compound or the reference drug to the respective treatment groups. The vehicle is administered to the control and carrageenan groups.

-

After 1 hour, induce peritonitis by injecting 0.5 mL of a 1% carrageenan solution (in sterile saline) into the peritoneal cavity of all animals except the control group.

-

After 4 hours, euthanize the animals by a humane method (e.g., CO₂ asphyxiation).

-

Harvest the peritoneal exudate by washing the peritoneal cavity with 3-5 mL of sterile PBS containing heparin.

-

Measure the total volume of the recovered exudate.

-

Determine the total number of leukocytes in the peritoneal fluid using a hemocytometer or an automated cell counter.

-

Further analysis can be performed on the exudate, such as measuring protein levels (as an indicator of vascular permeability) and Myeloperoxidase (MPO) activity (as an index of neutrophil infiltration).

-

Conclusion and Future Directions

The collective evidence strongly supports this compound as a multi-target anti-inflammatory agent. Its ability to concurrently inhibit the NF-κB and Cathepsin C pathways, reduce pro-inflammatory mediators, and counteract oxidative stress makes it a compelling candidate for further drug development. Its efficacy in various preclinical models of inflammation, including arthritis and peritonitis, underscores its therapeutic potential.

Future research should focus on:

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery.

-

Clinical Trials: Well-designed clinical trials are required to establish the safety and efficacy of this compound in human inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Investigating derivatives of this compound could lead to the development of even more potent and selective anti-inflammatory agents.[3]

References

- 1. mdpi.com [mdpi.com]

- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [mdpi.com]

- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of this compound as a Cathepsin C Inhibitor for Treating Rheumatoid Arthritis | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Marrubium vulgare L. methanolic extract inhibits inflammatory response and prevents cardiomyocyte fibrosis in isoproterenol-induced acute myocardial infarction in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Inhibits Peritoneal Inflammatory Response Induced by Carrageenan Application in C57 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Inhibits Peritoneal Inflammatory Response Induced by Carrageenan Application in C57 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Atherosclerosis preventive effects of this compound against (TNF-α)-induced oxidative stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ukaazpublications.com [ukaazpublications.com]

- 13. staff.univ-batna2.dz [staff.univ-batna2.dz]

- 14. ijbpsa.com [ijbpsa.com]

- 15. researchgate.net [researchgate.net]

The In Vitro Antioxidant Profile of Marrubiin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marrubiin, a labdane (B1241275) diterpene found in high concentrations in plants of the Marrubium genus, has garnered significant interest for its diverse pharmacological activities.[1] Among these, its antioxidant properties are of particular note, suggesting its potential as a therapeutic agent against pathologies underscored by oxidative stress. This technical guide provides an in-depth overview of the in vitro antioxidant activity of this compound, presenting quantitative data, detailed experimental protocols for key assays, and a discussion of its potential mechanisms of action. While much of the available research has focused on extracts of Marrubium vulgare (white horehound), this guide places a special emphasis on the data available for isolated this compound, providing a clearer picture of its intrinsic antioxidant capabilities.

Data Presentation: Quantitative Antioxidant Activity

The antioxidant capacity of this compound and extracts of Marrubium vulgare has been evaluated using various in vitro assays. The following tables summarize the key quantitative findings, including 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values, to facilitate a comparative assessment of their potency.

Table 1: In Vitro Antioxidant Activity of Isolated this compound

| Assay | Test System | Result | Reference |

| DPPH Radical Scavenging | Chemical Assay | EC50: 16.7 µM | [2] |

Table 2: In Vitro Antioxidant Activity of Marrubium vulgare Extracts

| Extract Type | Assay | Result | Reference |

| Methanolic Extract | DPPH Radical Scavenging | IC50: 8.24–12.42 µg/mL | [3] |

| Methanolic Extract | DPPH Radical Scavenging | EC50: 38.56 ± 0.10 μg/mL | [4] |

| Hydroethanolic Extract | DPPH Radical Scavenging | IC50: 52.04 ± 0.2 µg/mL | [5][6] |

| Hydroacetonic Extract | DPPH Radical Scavenging | IC50: 60.57 ± 0.6 µg/mL | [5][6] |

| Microwave-Assisted Extract (Ethanol:Water 1:1) | DPPH Radical Scavenging | IC50: 66.28 ± 0.6 μg/mL | [7] |

| Conventional Extract | DPPH Radical Scavenging | IC50: 84.14 ± 0.7 μg/mL | [7] |

| Ethanol-Water (70:30, v/v) Extract | DPPH Radical Scavenging | IC50: 13.41 µg/mL | [3] |

| 80% Ethanolic Crude Extract | DPPH Radical Scavenging | IC50: 0.349 ± 0.072 mg/mL | [8] |

| Ethyl Acetate (B1210297) Fraction | DPPH Radical Scavenging | IC50: 0.106 ± 0.008 mg/mL | [8] |

| 80% Ethanolic Crude Extract | ABTS Radical Scavenging | IC50: 1.473 ± 0.075 mg/mL | [8] |

| Ethyl Acetate Fraction | ABTS Radical Scavenging | IC50: 0.298 ± 0.015 mg/mL | [8] |

| Methanolic Extract | FRAP | 50.01 µg AAE/g of extract | [3] |

| Hydroethanolic Extract | FRAP | EC50: 4.51 ± 0.5 mg/mL | [5][6] |

| Hydroacetonic Extract | FRAP | EC50: 6.43 ± 0.0411 mg/mL | [5][6] |

| Ethanol-Water (70:30, v/v) Extract | Hydroxyl (OH) Radical Scavenging | IC50: 63.99 µg/mL | [3] |

| Ethanol-Water (70:30, v/v) Extract | Nitroso (NO) Radical Scavenging | IC50: 64.86 µg/mL | [3] |

| Methanol (B129727) and Acetone Extracts | Photochemiluminescence (PCL) Assay | 261.41 and 272.90 µmol TE/g, respectively | [9] |

| Isolated this compound | Photochemiluminescence (PCL) Assay | Lower activity than extracts | [3] |

| Aqueous Extract | Inhibition of LDL oxidation | Prolonged lag phase and lowered progression rate of lipid peroxidation | [10] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol (B145695). Store in a dark container at 4°C.

-

Prepare a series of dilutions of this compound or the test extract in the same solvent.

-

A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well plate or spectrophotometer cuvettes, add a defined volume of the sample or standard dilutions.

-

Add an equal volume of the DPPH working solution to each well/cuvette.

-

Prepare a blank containing the solvent and the DPPH solution.

-

Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

-

To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add a small volume of the sample or standard dilutions to a defined volume of the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

-

-

Measurement:

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant response of the sample to that of Trolox, a water-soluble vitamin E analog.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.

Protocol:

-

Reagent Preparation:

-

Acetate buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of distilled water.

-

TPTZ solution (10 mM): Dissolve TPTZ in 40 mM HCl.

-

FeCl₃ solution (20 mM): Dissolve ferric chloride hexahydrate in distilled water.

-

FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Prepare this reagent fresh before use and warm it to 37°C.

-

-

Assay Procedure:

-

Add a small volume of the sample or standard to a pre-warmed FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

-

-

Measurement:

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox.

-

The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is often expressed as µM Fe(II) equivalents or Trolox equivalents.

-

TBARS (Thiobarbituric Acid Reactive Substances) Assay for Lipid Peroxidation

Principle: This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a red-colored complex that can be measured spectrophotometrically at 532 nm.

Protocol:

-

Sample Preparation:

-

Homogenize tissue samples in a suitable buffer (e.g., PBS with a butylated hydroxytoluene-ethanol solution to prevent new lipid peroxidation during the assay).

-

-

Assay Procedure:

-

To the sample homogenate, add a solution of phosphoric acid (or another acid) and a TBA solution.

-

Incubate the mixture in a boiling water bath for 45-60 minutes.

-

Cool the samples on ice to stop the reaction.

-

Add a suitable solvent (e.g., n-butanol) to extract the MDA-TBA adduct.

-

Centrifuge to separate the organic layer.

-

-

Measurement:

-

Measure the absorbance of the upper organic layer at 532 nm.

-

-

Calculation:

-

A standard curve is generated using a standard such as 1,1,3,3-tetramethoxypropane (B13500) (which hydrolyzes to form MDA).

-

The concentration of MDA in the sample is calculated from the standard curve and is typically expressed as nmol/mg of protein.

-

Mandatory Visualization

Signaling Pathway

While direct evidence for this compound's interaction with the Nrf2 pathway is not yet established, its antioxidant properties suggest it may act through this critical cellular defense mechanism, similar to other natural antioxidants. The Keap1-Nrf2-ARE pathway is a primary regulator of endogenous antioxidant responses.

References

- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atherosclerosis preventive effects of this compound against (TNF-α)-induced oxidative stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sfera.unife.it [sfera.unife.it]

- 5. researchgate.net [researchgate.net]

- 6. ojs.openagrar.de [ojs.openagrar.de]

- 7. Intensification of this compound concentration by optimization of microwave-assisted (low CO2 yielding) extraction process for Marrubium vulgare using central composite design and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. UPLC‐ESI‐QTOF‐MS/MS Profiling, Antioxidant, and Cytotoxicity Potentials of Marrubium vulgare L. Extracts: Experimental Analysis and Computational Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. jmp.ir [jmp.ir]

Neuroprotective Effects of Marrubiin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marrubiin, a furanic labdane (B1241275) diterpenoid and the primary bitter compound isolated from Marrubium vulgare (white horehound), has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Among these, its neuroprotective potential stands out as a promising area for the development of novel therapeutics for neurodegenerative diseases and brain injury. This technical guide provides a comprehensive overview of the existing research on the neuroprotective effects of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress and neuroinflammation, which are common pathological features of various neurological disorders.[3][4][5] Studies have demonstrated its efficacy in animal models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury.[3][6][7][8]

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, plays a crucial role in neuronal damage. This compound has been shown to counteract oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.[3][9]

Anti-inflammatory Action

Neuroinflammation, characterized by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory cytokines, contributes significantly to the progression of neurodegenerative diseases. This compound has demonstrated potent anti-inflammatory properties by reducing the levels of key inflammatory mediators.[3][4][5]

Modulation of Neurotransmitter Systems

This compound has also been found to modulate neurotransmitter systems, which are often dysregulated in neurological disorders. For instance, it has been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, which is crucial for cognitive function.[10][11]

Quantitative Data on Neuroprotective Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound.

Table 1: Effects of this compound in an MPTP-Induced Model of Parkinson's Disease in Rats

| Parameter | Control Group | MPTP-Induced Group | This compound (25 mg/kg) + MPTP | This compound (50 mg/kg) + MPTP | p-value | Reference |

| Behavioral Outcomes | ||||||

| Cognitive Performance (Time in sec) | Normal | Significantly increased | Significantly reduced | Significantly reduced | p < 0.05 | [3][4][5] |

| Open Field Test (Line crossings) | Normal | Significantly reduced | Significantly increased | Significantly increased | p < 0.05 | [3][4][5] |

| Rotarod Test (Latency to fall in sec) | Normal | Significantly reduced | Significantly increased | Significantly increased | p < 0.05 | [3][4][5] |

| Neurotransmitter Levels (Striatum) | ||||||

| Dopamine | Normal | Significantly reduced | Significantly restored | Significantly restored | p < 0.01 | [3] |

| Norepinephrine | Normal | Significantly reduced | Significantly restored | Significantly restored | p < 0.01 | [3] |

| Serotonin | Normal | Significantly reduced | Significantly restored | Significantly restored | p < 0.01 | [3] |

| Oxidative Stress Markers (Striatum & Hippocampus) | ||||||

| LPO (Lipid Peroxidation) | Normal | Significantly elevated | Significantly reduced | Significantly reduced | p < 0.01 | [3] |

| PCC (Protein Carbonyl Content) | Normal | Significantly elevated | Significantly reduced | Significantly reduced | p < 0.01 | [3] |

| XO (Xanthine Oxidase) | Normal | Significantly elevated | Significantly reduced | Significantly reduced | p < 0.01 | [3] |

| Antioxidant Enzyme Levels (Striatum & Hippocampus) | ||||||

| SOD (Superoxide Dismutase) | Normal | Significantly diminished | Significantly enhanced | Significantly enhanced | p < 0.01 | [3] |

| CAT (Catalase) | Normal | Significantly diminished | Significantly enhanced | Significantly enhanced | p < 0.01 | [3] |

| GPX (Glutathione Peroxidase) | Normal | Significantly diminished | Significantly enhanced | Significantly enhanced | p < 0.01 | [3] |

| Neuroinflammatory Markers (Striatum) | ||||||

| TNF-α | Normal | Significantly elevated | Significantly reduced | Significantly reduced | p < 0.05 | [3][4][5] |

| IL-1β | Normal | Significantly elevated | Significantly reduced | Significantly reduced | p < 0.05 | [3][4][5] |

| IL-6 | Normal | Significantly elevated | Significantly reduced | Significantly reduced | p < 0.05 | [3][4][5] |

Table 2: Effects of this compound in a Scopolamine-Induced Model of Cognitive Impairment in Rats

| Parameter | Control Group | Scopolamine-Induced Group | M. vulgare Extract + Scopolamine | p-value | Reference |

| Behavioral Outcome | |||||

| T-maze Correct Choices (%) | Normal | Significantly reduced | Increased by 38% | p < 0.05 | [12] |

| Biochemical Markers (Hippocampus) | |||||

| Acetylcholinesterase (AChE) Activity | Normal | Significantly increased | Reduced by 20% | p < 0.05 | [12] |

| Neurotransmitter Levels (Hippocampus) | |||||

| Acetylcholine (ACh) | Normal | Significantly decreased | Increased by 130.89% | p < 0.01 | [8] |

| Noradrenaline (NA) | Normal | Significantly decreased | Enhanced by 23.91% | p < 0.05 | [8] |

Table 3: Effects of this compound in a Traumatic Brain Injury (TBI) Model in Mice

| Parameter | Control Group | TBI-Induced Group | This compound (50 mg/kg) + TBI | This compound (100 mg/kg) + TBI | p-value | Reference |

| Oxidative Stress Markers | ||||||

| GSH (Glutathione) | Normal | Significantly reduced | Significantly increased | Significantly increased | p < 0.05 | [13] |

| MDA (Malondialdehyde) | Normal | Significantly enhanced | Significantly reduced | Significantly reduced | Not specified | [13] |

| Catalase | Normal | Significantly enhanced | Significantly reduced | Significantly reduced | Not specified | [13] |

| Neurotransmitter Levels | ||||||

| GABA | Normal | Significantly modulated | Significantly enhanced (at higher dose) | Significantly enhanced | p < 0.001 | [14] |

| Glutamate | Normal | Significantly modulated | Significantly modulated | Significantly modulated | p < 0.001 | [14] |

Experimental Protocols

This section details the methodologies employed in the key studies investigating the neuroprotective effects of this compound.

MPTP-Induced Parkinson's Disease Model in Rats

-

Animal Model: Male Wistar rats were used.

-

Induction of Parkinsonism: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a neurotoxin, was administered intraperitoneally (i.p.) to induce Parkinson's disease-like symptoms.[3][4][5]

-

Treatment: this compound was administered to the rats after MPTP induction.

-

Behavioral Analysis: A battery of tests was conducted to assess cognitive and motor functions, including cognitive performance tests, open field test, rotarod test, grip strength test, and beam walking test.[3][4][5]

-

Biochemical Analysis: After the behavioral tests, the animals were sacrificed, and the striatum and hippocampal tissues were collected for the analysis of neurotransmitter levels (dopamine, norepinephrine, serotonin, and their metabolites), oxidative stress markers (LPO, PCC, XO), and antioxidant enzyme levels (SOD, CAT, GPX).[3]

-

Neuroinflammatory Marker Analysis: The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) were measured in the brain striatum.[3][4][5]

-

Histological Analysis: The architecture of the brain striatum was examined to assess neuronal damage.[3][4][5]

Scopolamine-Induced Cognitive Impairment Model in Rats

-

Animal Model: Male Wistar rats were used.

-

Induction of Cognitive Impairment: Scopolamine, a muscarinic antagonist, was administered intraperitoneally to induce cognitive deficits.[8][12]

-

Treatment: A water extract of Marrubium vulgare, standardized for its this compound content, was administered orally for 21 days.[8][12]

-

Behavioral Analysis: The T-maze test was used to evaluate spatial working memory.[12]

-

Biochemical Analysis: The activity of acetylcholinesterase (AChE) and the levels of neurotransmitters (acetylcholine, noradrenaline, serotonin) were measured in the cortex and hippocampus.[8][12]

Traumatic Brain Injury (TBI) Model in Mice

-

Animal Model: Experimental mice were used.

-

Induction of TBI: A weight-drop method was used to induce traumatic brain injury.

-

Treatment: this compound and a hydroalcoholic extract of Marrubium vulgare were evaluated for their neuroprotective effects.[6][13][14]

-

Neurological Severity Score: The severity of the injury was assessed using a neurological severity score.[6][14]

-

Biochemical Analysis: Brain tissue was analyzed for oxidative stress parameters (GSH, MDA, catalase) and neurotransmitter levels (GABA and glutamate).[6][13][14]

-

Histopathological Study: Brain tissue was examined to assess the extent of neuronal damage.[6][14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed neuroprotective mechanisms of this compound and a typical experimental workflow for its evaluation.

Caption: Proposed neuroprotective mechanisms of this compound.

Caption: General experimental workflow for evaluating this compound's neuroprotective effects.

Conclusion and Future Directions

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Neuroprotective effect of this compound against MPTP-induced experimental Parkinson's disease in male wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Neurobehavioral and Biochemical Evidences in Support of Protective Effect of this compound (Furan Labdane Diterpene) from Marrubium vulgare Linn. and Its Extracts after Traumatic Brain Injury in Experimental Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Neuroprotective Effect of Marrubium vulgare Extract in Scopolamine-Induced Cognitive Impairment in Rats: Behavioral and Biochemical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Atherosclerosis preventive effects of this compound against (TNF-α)-induced oxidative stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Marrubium vulgare Extract Improves Spatial Working Memory and Oxidative Stress Damage in Scopolamine-Treated Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neurobehavioral and Biochemical Evidences in Support of Protective Effect of this compound (Furan Labdane Diterpene) from Marrubium vulgare Linn. and Its Extracts after Traumatic Brain Injury in Experimental Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Marrubiin for Metabolic Syndrome Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic syndrome is a complex condition characterized by a cluster of risk factors, including insulin (B600854) resistance, hypertension, dyslipidemia, and central obesity, which collectively increase the risk of developing cardiovascular disease and type 2 diabetes. Marrubiin, a bioactive labdane (B1241275) diterpenoid predominantly found in Marrubium vulgare (white horehound), has emerged as a promising therapeutic candidate for managing metabolic syndrome. This document provides a comprehensive overview of the current research on this compound, focusing on its mechanisms of action, and presenting key quantitative data and experimental methodologies to support further investigation and drug development efforts.

Introduction

This compound has demonstrated a range of pharmacological activities, including anti-diabetic, anti-inflammatory, antioxidant, and cardioprotective effects, all of which are highly relevant to the pathophysiology of metabolic syndrome.[1][2][3] Its multifaceted mechanism of action, which includes the modulation of key signaling pathways involved in inflammation and metabolism, makes it a compelling molecule for further research. This guide synthesizes the existing preclinical data on this compound, offering a foundational resource for scientists and researchers in the field.

Quantitative Data on the Bioactivities of this compound

The following tables summarize the key quantitative findings from various preclinical studies on this compound and extracts of Marrubium vulgare.

Table 1: Anti-diabetic and Hypolipidemic Effects of this compound and Marrubium vulgare Extracts

| Test System | Treatment | Dosage | Key Findings | Reference(s) |

| Alloxan-induced diabetic rats | M. vulgare aqueous extract | 100 mg/kg (oral, twice daily for 15 days) | 50% reduction in blood glucose. | [2] |

| Alloxan-induced diabetic rats | M. vulgare aqueous extract | 200 and 300 mg/kg (oral, twice daily for 15 days) | >60% reduction in blood glucose; significant dose-dependent decrease in total lipids, triglycerides, and cholesterol. | [2][4] |

| Streptozotocin-induced diabetic rats | M. vulgare methanolic extract | Not specified | Significant lowering of blood glucose, serum urea, uric acid, and creatinine; correction of lipid profiles; increased glucose uptake in liver and skeletal muscles. | [2] |

| Obese rat model | This compound | Not specified | Increased insulin secretion and LDL-cholesterol. | [1][3] |

| In vitro α-glucosidase inhibition assay | This compound | IC50: 16.62 µM | Strong inhibition of α-glucosidase. | [5][6] |

Table 2: Anti-inflammatory and Antioedematogenic Effects of this compound

| Test System | Treatment | Dosage/Concentration | Key Findings | Reference(s) |

| Carrageenan-induced paw edema in rats | M. vulgare methanolic extract | 200 mg/kg (oral) | 87.30% decrease in inflammation. | [2] |

| Microvascular leakage in mice ears | This compound | ID50: 13.84 mg/kg (i.p.) | Inhibition of histamine-induced edema (73.7% max inhibition). | [4] |

| Microvascular leakage in mice ears | This compound | ID50: 18.82 mg/kg (i.p.) | Inhibition of bradykinin-induced edema (70.0% max inhibition). | [4] |

| Microvascular leakage in mice ears | This compound | ID50: 13.61 mg/kg (i.p.) | Inhibition of carrageenan-induced edema (63.0% max inhibition). | [4] |

| OVO-induced allergic edema in mice | This compound | 100 mg/kg | 67.6 ± 4% maximal inhibition. | [1] |

| Carrageenan-induced peritoneal inflammation in mice | This compound | 40 mg/kg | Most pronounced decrease in peritoneal inflammatory cells. | [7] |

Table 3: Antioxidant and Toxicological Profile of this compound and Marrubium vulgare Extracts

| Assay | Treatment | Parameter | Value | Reference(s) |

| DPPH radical scavenging assay | M. vulgare methanol (B129727) extract | RC50 | 8.24 µg/mL | [8][9] |

| Acute toxicity in mice | This compound | LD50 | 370 mg/kg (body weight) | [1][10] |

Key Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects by modulating several key signaling pathways implicated in metabolic syndrome.

Anti-inflammatory Effects via NF-κB Suppression

Chronic low-grade inflammation is a hallmark of metabolic syndrome. This compound has been shown to suppress the NF-κB signaling pathway, a central regulator of inflammation.[1][10] By inhibiting NF-κB, this compound can reduce the expression of pro-inflammatory cytokines and chemokines, thereby mitigating the inflammatory state associated with metabolic dysfunction.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Potential for Insulin Sensitization via PPARγ

While direct evidence for this compound is still emerging, extracts of Marrubium vulgare containing other bioactive compounds like 6-octadecynoic acid have been shown to exhibit Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) agonist activity.[11] PPARγ is a key regulator of glucose and lipid metabolism, and its activation can improve insulin sensitivity. This suggests a potential mechanism by which this compound-containing extracts may exert their anti-diabetic effects.

Caption: Potential activation of the PPARγ pathway by M. vulgare extracts.

Enhancement of Insulin Secretion and Glucose Transport

In vivo studies have indicated that this compound can increase insulin secretion.[1][3] Furthermore, it has been shown to significantly increase the gene expression of insulin and glucose transporter-2 (GLUT2).[1] This suggests a direct effect on pancreatic β-cell function and glucose uptake, contributing to its anti-hyperglycemic properties.

Caption: this compound's effects on insulin secretion and glucose transport.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature, providing a basis for study replication and further investigation.

In Vivo Anti-diabetic and Hypolipidemic Studies

-

Animal Model: Alloxan-induced or streptozotocin-induced diabetic rats are commonly used. An obese rat model has also been employed.

-

Treatment: Marrubium vulgare extracts or purified this compound are administered orally (gavage) or via intraperitoneal injection.

-

Dosage and Duration: Dosages typically range from 100 to 300 mg/kg of body weight for extracts, administered daily or twice daily for a period of 15 to 28 days.[2][12]

-

Parameters Measured:

-

Fasting blood glucose levels.

-

Serum lipid profile (total cholesterol, triglycerides, LDL-cholesterol, HDL-cholesterol).

-

Serum levels of urea, uric acid, and creatinine.

-

Oral glucose tolerance test (OGTT).

-

Histopathological examination of the pancreas, liver, and kidneys.

-

In Vitro α-Glucosidase Inhibition Assay

-

Enzyme: α-glucosidase from Saccharomyces cerevisiae.

-

Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Procedure:

-

A solution of α-glucosidase is pre-incubated with varying concentrations of this compound.

-

The reaction is initiated by the addition of pNPG.

-

The mixture is incubated at 37°C.

-

The reaction is stopped by the addition of sodium carbonate.

-

The absorbance of the resulting p-nitrophenol is measured at 405 nm.

-

The percentage of inhibition is calculated, and the IC50 value is determined. Acarbose is often used as a positive control.[5][6]

-

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

-

Animal Model: Rats or mice.

-

Procedure:

-

The basal volume of the animal's hind paw is measured using a plethysmometer.

-

This compound or M. vulgare extract is administered orally or intraperitoneally.

-

After a set period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the paw to induce inflammation.

-

Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the control group. Diclofenac or indomethacin (B1671933) can be used as a positive control.[2][4]

-

Quantification of this compound by High-Performance Thin-Layer Chromatography (HPTLC)

-

Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.

-

Mobile Phase: A suitable solvent system, such as a mixture of toluene, ethyl acetate, and formic acid.

-

Sample Preparation: Extracts of Marrubium vulgare are dissolved in a suitable solvent like methanol and filtered.

-

Standard: A standard solution of purified this compound is prepared.

-

Procedure:

-

Samples and standards are applied to the HPTLC plate as bands.

-

The plate is developed in a twin-trough chamber saturated with the mobile phase.

-

After development, the plate is dried.

-

Densitometric scanning is performed at a specific wavelength (e.g., 210 nm) to quantify the amount of this compound in the samples by comparing the peak areas with those of the standard.[13][14][15]

-

Caption: Workflow for the quantification of this compound using HPTLC.

Conclusion and Future Directions

The available preclinical evidence strongly suggests that this compound is a promising candidate for the development of novel therapeutics for metabolic syndrome. Its ability to modulate key pathways involved in inflammation, glucose metabolism, and lipid regulation warrants further investigation. Future research should focus on:

-

Elucidating the precise molecular targets of this compound.

-

Conducting more extensive preclinical studies in various animal models of metabolic syndrome.

-

Investigating the potential synergistic effects of this compound with other phytochemicals present in Marrubium vulgare extracts.

-